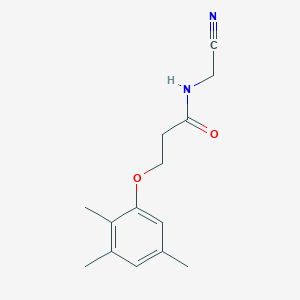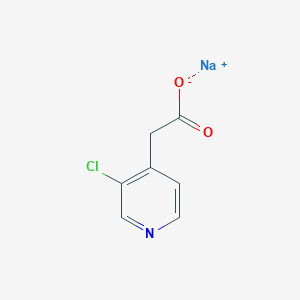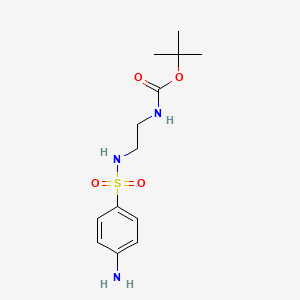
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and has a molecular weight of 307.38 g/mol.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound 1 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. In addition, it has been found to exhibit anti-viral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 is its potent inhibitory activity against various enzymes and receptors. This makes it a potential candidate for drug development. However, one of the limitations of this compound 1 is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, the synthesis of analogs of this compound 1 may lead to the discovery of compounds with improved potency and selectivity.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 involves the reaction of 3-(2,3,5-trimethylphenoxy)propanoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The structure of this compound 1 is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide 1 has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-(2,3,5-trimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-8-11(2)12(3)13(9-10)18-7-4-14(17)16-6-5-15/h8-9H,4,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXOVSYCQNUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC(=O)NCC#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2735603.png)
![N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735604.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)

![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)
![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)

![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)
